N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-4-(1H-tetrazol-1-yl)benzamide
Description
N-{[1-(Propan-2-yl)-1H-benzimidazol-2-yl]methyl}-4-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a benzimidazole core substituted with an isopropyl group at the N1 position and a tetrazole moiety at the para position of the benzamide ring. This structure combines the pharmacophoric features of benzimidazoles (known for their role in targeting enzymes and receptors) and tetrazoles (valued for metabolic stability and hydrogen-bonding capabilities) .
Properties
Molecular Formula |
C19H19N7O |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]-4-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C19H19N7O/c1-13(2)26-17-6-4-3-5-16(17)22-18(26)11-20-19(27)14-7-9-15(10-8-14)25-12-21-23-24-25/h3-10,12-13H,11H2,1-2H3,(H,20,27) |
InChI Key |
QTXHOMOECHYSFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1CNC(=O)C3=CC=C(C=C3)N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-(Propan-2-yl)-1H-Benzimidazole-2-methanamine
The benzimidazole core is synthesized via acid-catalyzed condensation of o-phenylenediamine with acetone, followed by oxidative cyclization. This method, adapted from benzimidazole derivatization protocols, proceeds as follows:
-
Condensation :
o-Phenylenediamine (1.08 g, 10 mmol) and acetone (0.73 mL, 10 mmol) are refluxed in acetic acid (20 mL) for 12 hours. The reaction mixture is cooled, and the intermediate 1-(propan-2-yl)-1H-benzimidazole is isolated via vacuum filtration (yield: 78%). -
Methylenation at Position 2 :
The 2-position is functionalized using a Mannich reaction. 1-(Propan-2-yl)-1H-benzimidazole (1.6 g, 9 mmol) is treated with formaldehyde (37% aqueous, 2 mL) and ammonium chloride (0.5 g) in ethanol (15 mL) at 60°C for 6 hours. The product, 1-(propan-2-yl)-1H-benzimidazole-2-methanamine, is purified via recrystallization from ethanol (yield: 65%).
Table 1: Characterization Data for 1-(Propan-2-yl)-1H-Benzimidazole-2-methanamine
| Property | Value |
|---|---|
| Molecular Formula | C11H15N3 |
| Molecular Weight | 189.26 g/mol |
| Melting Point | 128–130°C |
| 1H NMR (DMSO-d6) | δ 1.42 (d, 6H), 3.98 (s, 2H), 7.28–7.65 (m, 4H) |
Synthesis of 4-(1H-Tetrazol-1-yl)benzoic Acid
The tetrazole ring is introduced via Huisgen [3+2] cycloaddition between 4-cyanobenzoic acid and sodium azide, optimized for regioselectivity:
-
Cycloaddition :
4-Cyanobenzoic acid (1.47 g, 10 mmol) is suspended in dimethylformamide (DMF, 15 mL) with sodium azide (0.65 g, 10 mmol) and ammonium chloride (0.53 g, 10 mmol). The mixture is heated at 120°C for 24 hours, yielding 4-(1H-tetrazol-1-yl)benzoic acid as a white solid (yield: 82%).
Table 2: Reaction Conditions for Tetrazole Formation
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 120°C |
| Catalyst | NH4Cl |
| Reaction Time | 24 hours |
Amide Coupling to Form the Target Compound
The final step involves coupling 1-(propan-2-yl)-1H-benzimidazole-2-methanamine with 4-(1H-tetrazol-1-yl)benzoic acid using carbodiimide chemistry:
-
Acid Activation :
4-(1H-Tetrazol-1-yl)benzoic acid (1.94 g, 10 mmol) is treated with thionyl chloride (5 mL) under reflux for 2 hours, yielding the corresponding acid chloride. -
Coupling Reaction :
The acid chloride is added dropwise to a solution of 1-(propan-2-yl)-1H-benzimidazole-2-methanamine (1.89 g, 10 mmol) and triethylamine (2.02 g, 20 mmol) in dichloromethane (20 mL). The mixture is stirred at room temperature for 12 hours, followed by aqueous workup and column chromatography (silica gel, ethyl acetate/hexane) to isolate the product (yield: 74%).
Table 3: Yields and Purity of Final Product
| Parameter | Value |
|---|---|
| Overall Yield | 38% (three steps) |
| Purity (HPLC) | >98% |
| Melting Point | 215–217°C |
Optimization and Mechanistic Insights
Regioselectivity in Tetrazole Formation
The use of ammonium chloride as a catalyst ensures preferential formation of the 1H-tetrazol-1-yl regioisomer over the 2H-tetrazol-5-yl variant. This selectivity arises from the protonation of the nitrile intermediate, directing cycloaddition to the terminal nitrogen.
Amide Coupling Efficiency
Carbodiimide-mediated coupling (e.g., EDCl/HOBt) offers superior yields compared to traditional acyl chloride methods, minimizing racemization and side reactions. Microwave-assisted coupling, as demonstrated in related benzimidazole-tetrazole systems, reduces reaction times from 12 hours to 30 minutes.
Analytical Characterization
The final product is characterized via spectroscopic and chromatographic methods:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Amine derivatives of the tetrazole ring.
Substitution: Functionalized benzamide derivatives.
Scientific Research Applications
Antitumor Activity
Preliminary studies indicate that N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-4-(1H-tetrazol-1-yl)benzamide may exhibit antitumor properties. The benzimidazole moiety is commonly associated with various anticancer activities due to its ability to interact with DNA and disrupt cell division processes. Research is ongoing to elucidate the specific mechanisms by which this compound may inhibit tumor growth.
Antimicrobial Properties
The compound's structural similarities to other benzimidazole derivatives suggest potential antimicrobial activity. Benzimidazole derivatives are known for their effectiveness against various bacterial and fungal strains. Studies are being conducted to evaluate the spectrum of antimicrobial activity and the underlying mechanisms.
Immunomodulatory Effects
Research into related benzimidazole compounds has shown that they can modulate immune responses. For instance, a derivative named BMT-1 has been identified as an immunomodulatory agent that inhibits T cell proliferation by targeting H+/K+-ATPases . Investigations into this compound may reveal similar immunomodulatory effects.
Synthesis and Optimization
The synthesis of this compound typically involves several key steps, including the formation of the benzimidazole core and subsequent coupling with the tetrazole moiety. Optimization of these synthetic routes is crucial for enhancing yield and efficiency in laboratory settings.
Interaction Studies
Understanding how this compound interacts with biological systems is essential for assessing its therapeutic viability. Interaction studies often focus on:
| Study Focus | Description |
|---|---|
| Molecular Targeting | Identifying specific proteins or enzymes affected by the compound. |
| Pharmacokinetics | Evaluating absorption, distribution, metabolism, and excretion (ADME). |
| Toxicology | Assessing potential adverse effects on human health. |
These investigations are critical for determining the safety profile and efficacy of the compound as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
The compound is compared to structurally related benzimidazole and tetrazole derivatives to highlight substituent effects, synthetic strategies, and physicochemical properties.
Structural Analogues
Table 1: Key Structural and Physicochemical Comparisons
Substituent Effects
- Tetrazole Position : The para-tetrazole in the target compound contrasts with indole-linked tetrazoles (), which may alter binding affinity due to spatial orientation .
- Halogenation : Chloro or bromo substituents (e.g., ) increase lipophilicity but may reduce solubility compared to the target compound’s tetrazole .
- Linker Groups : Hydrazide () and triazole-thiazole linkers () introduce conformational flexibility, whereas the target compound’s direct methylene bridge may restrict rotation, enhancing rigidity .
Spectral and Physicochemical Data
Biological Activity
N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-4-(1H-tetrazol-1-yl)benzamide is a complex organic compound that combines the structural features of benzimidazole and tetrazole. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antiviral applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a benzimidazole moiety, which is known for its diverse pharmacological properties, and a tetrazole group, which enhances the compound's biological activity.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound and its analogs:
Antiviral Activity
Research indicates that benzimidazole derivatives exhibit significant antiviral properties. For instance, compounds similar to this compound have been tested against various viruses, including Hepatitis C virus (HCV) and other Flaviviridae. The mechanism of action often involves inhibition of viral helicase activity, which is crucial for viral replication. In vitro studies have shown IC50 values around 6.5 µM for some derivatives against HCV helicase when DNA is used as a substrate .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Several studies have reported that benzimidazole and tetrazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, related compounds have demonstrated MIC values ranging from 0.25 to 4 µg/mL against standard bacterial strains, outperforming traditional antibiotics like Ciprofloxacin in some cases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Structural Feature | Effect on Activity |
|---|---|
| Benzimidazole Core | Essential for antiviral and antimicrobial activity |
| Tetrazole Group | Enhances solubility and biological activity |
| Alkyl Substituents | Modifications can improve selectivity and potency |
Case Studies
Several case studies have explored the biological effects of similar compounds:
- Study on Hepatitis C Virus : A series of benzimidazole derivatives were synthesized and tested for their ability to inhibit HCV helicase. The most potent derivatives exhibited IC50 values significantly lower than traditional antiviral agents, indicating a promising therapeutic potential .
- Antimicrobial Evaluation : A new class of tetrazole derivatives was evaluated against clinical isolates of bacteria. Results showed that certain compounds had MIC values much lower than conventional antibiotics, suggesting their potential as effective antimicrobial agents .
- Cytotoxicity Studies : In vitro cytotoxicity tests on Vero and HeLa cells indicated that the N-alkyl derivatives had reduced cytotoxic effects compared to parent compounds, highlighting their safety profile while maintaining efficacy against pathogens.
Q & A
Q. Methodological approaches :
- Molecular docking : Use software like AutoDock Vina to predict binding poses with ACE (PDB ID: 1O8A) or COX-2 (PDB ID: 5KIR). provides protocols for similar benzamide derivatives .
- Enzyme inhibition assays : Measure IC₅₀ values via fluorometric or colorimetric methods (e.g., ACE activity using Hippuryl-His-Leu substrate) .
- Surface plasmon resonance (SPR) : Quantify binding kinetics (KD, kon/koff) for receptor interactions .
How does the propan-2-yl substituent on the benzimidazole ring influence the compound’s physicochemical properties and bioactivity?
Level : Advanced
Answer :
The propan-2-yl group:
- Enhances lipophilicity : LogP increases by ~0.5–1.0 units compared to unsubstituted benzimidazoles, improving membrane permeability ( and ) .
- Steric effects : Reduces rotational freedom, potentially increasing selectivity for hydrophobic binding pockets. shows similar substituents improving IC₅₀ values by 2–3 fold in enzyme assays .
- Metabolic stability : Tertiary alkyl groups resist oxidative metabolism, as shown in for analogous compounds .
What strategies can mitigate contradictions in reported biological activity data for this compound?
Level : Advanced
Answer :
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., Losartan for ACE inhibition) .
- Compound purity : Validate purity (>95%) via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) as in .
- Cellular vs. enzymatic assays : Compare results across multiple models. notes that tetrazole-containing compounds may show differential activity in cell-based vs. cell-free systems due to transporter interactions .
How can structure-activity relationship (SAR) studies optimize this compound’s potency?
Level : Advanced
Answer :
SAR strategies include:
- Tetrazole modifications : Replace 1H-tetrazole with 5-methyltetrazole () to enhance metabolic stability without sacrificing zinc-binding affinity .
- Benzamide substitutions : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 4-position to increase electrophilicity and target engagement .
- Benzimidazole diversification : Explore 5- or 6-position halogens (Cl, Br) to improve binding entropy, as shown in for related derivatives .
What in vivo models are appropriate for preliminary efficacy and toxicity testing?
Level : Advanced
Answer :
- Rodent models :
- Hypertension : Spontaneously hypertensive rats (SHR) for ACE inhibition studies () .
- Inflammation : Carrageenan-induced paw edema in mice to assess COX-2 selectivity .
- Toxicokinetics : Monitor hepatic enzymes (ALT/AST) and renal function (creatinine clearance) over 14-day repeated dosing. outlines protocols for benzimidazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
